molecular formula C13H14FN3O B2571629 (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2225126-91-8

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]

Cat. No. B2571629
CAS RN: 2225126-91-8
M. Wt: 247.273
InChI Key: KYRIGMNTCZMGQS-LLVKDONJSA-N
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Description

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a chemical compound that has shown potential in scientific research applications. This spirocyclic compound belongs to the class of chromenes and has a unique structure that makes it an interesting target for synthesis and study. In

Scientific Research Applications

Synthesis and Biological Activity

A study described the stereoselective synthesis of several spiro compounds, including spiro-piperidin-4-ones, through 1,3-dipolar cycloaddition. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and showed promising in vitro and in vivo results. The most active compound exhibited significant potency compared to standard treatments like isoniazid and ciprofloxacin, highlighting the potential of spiro compounds in antimicrobial research (Kumar et al., 2008).

Photochemical and Physical Properties

Another study focused on the photochemical and physical properties of spiro compounds. It involved the synthesis and analysis of spirofluorene-based materials for their potential application in phosphorescent organic light-emitting diodes (PHOLEDs). The research demonstrated that subtle changes in the molecular structure of these compounds could significantly affect device performance, providing insights into the rational design of host materials for electronic applications (Liu et al., 2018).

Chemical Reactivity and Synthesis

A physicochemical study on a novel dispiro compound synthesized through 1,3-dipolar cycloaddition revealed insights into its crystal structure, NMR chemical shifts, and molecular electrostatic potential. This research contributes to understanding the chemical reactivity and properties of such complex spiro compounds, which could be beneficial for developing new materials with specific functionalities (Satheeshkumar et al., 2020).

Applications in Organic Electronics

Research on novel spiro-fluorenes synthesized via tandem radical addition reactions revealed their potential in enhancing the thermal properties of liquid crystalline monodisperse conjugated oligomers. The introduction of spiro-fluorene units resulted in significant improvements in glass transition and clearing point temperatures, indicating their value in the development of high-performance materials for organic electronics (Zhang et al., 2009).

properties

IUPAC Name

(4R)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRIGMNTCZMGQS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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